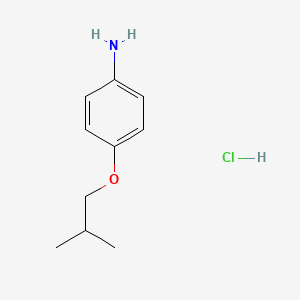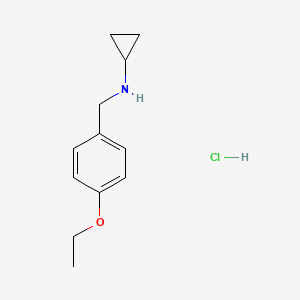
N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 1050419-22-1 . Its molecular formula is C12H17NO.ClH and it has a molecular weight of 227.73 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO.ClH/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11;/h3-5,8,11,13H,2,6-7,9H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.73 .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis A new three-component cascade reaction has been developed, offering a direct conversion pathway for the synthesis of 3-spirocyclopropanated 2-azetidinones from alkylhydroxylamine hydrochlorides, formaldehyde, or an alkyl glyoxylate and bicyclopropylidene. This method furnishes products in significant yields and introduces a new protocol for oxidative deprotection, showcasing the versatility of cyclopropanamine derivatives in chemical synthesis and catalysis (Zanobini, Brandi, & Meijere, 2006).
Biochemical Studies and Environmental Impact Research has highlighted the significant role of cytochrome P450 enzymes in the hepatic metabolism of compounds related to N-(3-Ethoxybenzyl)cyclopropanamine hydrochloride. These studies provide insights into the biochemical interactions and potential environmental impacts of such compounds, particularly their toxicity to non-target species (Bhutia, Rai, & Pal, 2013).
Pharmacological Research Preclinical species and human disposition studies of compounds structurally related to this compound have revealed their potential as selective inhibitors in therapeutic applications, such as the treatment of diabetes mellitus. These studies underscore the importance of understanding pharmacokinetics and metabolic pathways for the development of new drugs (Kalgutkar et al., 2011).
Cyclopropanation Reactions in Organic Synthesis Investigations into cyclopropanation reactions, particularly those involving metal carbenoids generated from cyclopropenes, have provided valuable insights into the synthesis of constrained neurotransmitter analogues and other complex organic molecules. These studies highlight the utility of this compound derivatives in the development of novel synthetic methodologies (Nakamura, Hirai, & Nakamura, 2003).
Ligand Design and Coordination Chemistry Research into the synthesis of tripodal ligands based on cyclopropane skeletons, including those related to this compound, demonstrates the potential of these compounds in the design of new ligands for coordination chemistry. This work opens new avenues for the development of catalysts and materials with specific electronic and structural properties (Schill, de Meijere, & Yufit, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-5-3-4-10(8-12)9-13-11-6-7-11;/h3-5,8,11,13H,2,6-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCANWDYNGFZNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine hydrochloride](/img/structure/B3078229.png)


![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)


![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078273.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)
![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078291.png)

![2-[(2-Furylmethyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078321.png)